molecular formula C22H20BrNO2 B14995946 6-bromo-4-[4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-[4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B14995946
M. Wt: 410.3 g/mol
InChI Key: OEPKTPBCLGWPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-4-[4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a propan-2-yloxy group attached to a phenyl ring, and a dihydrobenzoquinolinone core. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-[4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dihydrobenzoquinolinone Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions to form the dihydrobenzoquinolinone core.

    Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through an etherification reaction using an appropriate alkylating agent like isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-[4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form dihydroquinoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines or thiols using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium catalysts like Pd(PPh3)4 in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-4-[4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-4-[4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4-phenylquinolin-2-yl-phenol: Similar structure with a phenol group instead of the propan-2-yloxy group.

    4-(6-bromo-4-phenylquinolin-2-yl)-phenol: Another quinoline derivative with a different substitution pattern.

Uniqueness

6-bromo-4-[4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C22H20BrNO2

Molecular Weight

410.3 g/mol

IUPAC Name

6-bromo-4-(4-propan-2-yloxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C22H20BrNO2/c1-13(2)26-15-9-7-14(8-10-15)18-12-21(25)24-22-17-6-4-3-5-16(17)20(23)11-19(18)22/h3-11,13,18H,12H2,1-2H3,(H,24,25)

InChI Key

OEPKTPBCLGWPHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.